molecular formula C13H13NO2 B2644081 3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid CAS No. 46687-57-4

3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid

Cat. No. B2644081
CAS RN: 46687-57-4
M. Wt: 215.252
InChI Key: SSUGRWDGXQIOME-LBPRGKRZSA-N
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Description

3-phenyl-2-(1H-pyrrol-1-yl)propanoic acid is a compound with the empirical formula C13H13NO2 and a molecular weight of 215.25 . It is a derivative of pyrrole, which is a conductive polymer with an acid functional group that gives an anionic character to the polymeric films .


Molecular Structure Analysis

The compound has a solid form . The SMILES string is OC(=O)C(Cc1ccccc1)n2cccc2 and the InChI is 1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16) .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 120-122°C . Its molecular formula is C13H13NO2 and its molecular weight is 215.25 .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, indicating that it is harmful if swallowed . It should be stored in a non-combustible solid storage class .

properties

IUPAC Name

3-phenyl-2-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUGRWDGXQIOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874408
Record name 3-Phenyl-2-(1-pyrrolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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